molecular formula C14H23NO3 B4056475 3-[(2-methoxyethyl)(4-methylbenzyl)amino]propane-1,2-diol

3-[(2-methoxyethyl)(4-methylbenzyl)amino]propane-1,2-diol

Cat. No.: B4056475
M. Wt: 253.34 g/mol
InChI Key: VLKKNGJSHZWGSP-UHFFFAOYSA-N
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Description

3-[(2-methoxyethyl)(4-methylbenzyl)amino]propane-1,2-diol is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.16779360 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Hexadentate N3O3 amine phenol ligands for Group 13 metal ions : N3O3 amine phenols, including variants of 3-[(2-methoxyethyl)(4-methylbenzyl)amino]propane-1,2-diol, are synthesized and characterized for applications in coordination chemistry. These compounds are reduction products of Schiff bases derived from condensation reactions and are relevant in the study of metal-ligand interactions (Liu, Wong, Rettig, & Orvig, 1993).

  • Coordination compounds of copper(II) : Research on copper(II) coordination compounds involves using derivatives of this compound. These studies contribute to our understanding of copper's chemical behavior and potential applications in catalysis and materials science (Gulea, Chumakov, Graur, & Tsapkov, 2013).

  • Synthesis of phenolic propane-1, 2- and 1, 3-diols : Investigations into the synthesis of various diols, including those related to this compound, are crucial for applications in producing immobilized chelatants for borate anions. This research is significant in the field of organic synthesis and material applications (Tyman & Payne, 2006).

Catalytic Applications

  • Mn(III)-Schiff Base-Dicyanamide Complexes : Research into manganese(III) complexes incorporating Schiff base ligands related to this compound shows their potential in catalysis, specifically as peroxidase mimics. This research enhances our understanding of metal-based catalysts and their applications in various chemical reactions (Bermejo et al., 2017).

  • Hydrocarbonylation of prop-2-en-1-ol : Studies on the hydrocarbonylation of prop-2-en-1-ol, catalyzed by rhodium triethylphosphine complexes, involve derivatives of this compound. This research is significant for the development of new synthetic pathways and industrial applications (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Properties

IUPAC Name

3-[2-methoxyethyl-[(4-methylphenyl)methyl]amino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12-3-5-13(6-4-12)9-15(7-8-18-2)10-14(17)11-16/h3-6,14,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKKNGJSHZWGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.